[3-[(2-Fluorophenyl)methyl]-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol
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Description
[3-[(2-Fluorophenyl)methyl]-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol is a complex organic compound that features a piperidine ring substituted with a fluorophenyl group, a methoxypyrimidinyl group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-[(2-Fluorophenyl)methyl]-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the substituents sequentially. The fluorophenyl group can be introduced via a nucleophilic substitution reaction, while the methoxypyrimidinyl group can be added through a condensation reaction. The hydroxymethyl group is often introduced in the final step through a reduction reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Properties
IUPAC Name |
[3-[(2-fluorophenyl)methyl]-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2/c1-24-16-7-9-20-17(21-16)22-10-4-8-18(12-22,13-23)11-14-5-2-3-6-15(14)19/h2-3,5-7,9,23H,4,8,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNYFHGNJUGLJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCCC(C2)(CC3=CC=CC=C3F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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